3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine
Overview
Description
3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine is a chemical compound with the CAS Number: 1020955-05-8 . It has a molecular weight of 226.18 . The IUPAC name for this compound is 3-[4-(difluoromethoxy)phenyl]-5-isoxazolylamine . It is typically in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F2N2O2/c11-10(12)15-7-3-1-6(2-4-7)8-5-9(13)16-14-8/h1-5,10H,13H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 226.18 .Scientific Research Applications
Molecular Structure Analysis : A study by Dolzhenko et al. (2008) investigated compounds similar to 3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine, providing insights into their molecular structures. They focused on the planarity of the molecules and the angles formed by different rings in the compound, which are crucial for understanding their chemical behavior and potential applications (Dolzhenko et al., 2008).
Synthetic Approaches and Functionalization : Dikusar et al. (2019) explored synthetic approaches for creating functionally substituted oxazole compounds. This research is significant for developing new methods to manipulate and utilize oxazole derivatives in various scientific applications (Dikusar et al., 2019).
Modification and Application in Polymers : Aly and El-Mohdy (2015) researched the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including oxazole derivatives. Their findings are relevant for medical applications due to the polymers' enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Biochemical Analysis and Drug Development : Research by Suh et al. (2015) on N-aryl-5-aryloxazol-2-amine derivatives, which are structurally related to this compound, highlighted their potential as 5-lipoxygenase inhibitors. This is particularly relevant in the treatment of inflammation-related diseases like asthma and rheumatoid arthritis (Suh et al., 2015).
Macrocyclic Compounds and Cytotoxic Activity : Blankson et al. (2013) conducted a study on pyridyl polyoxazoles, which include oxazole moieties. They found that these compounds have significant cytotoxic activity and are potent G-quadruplex stabilizers, important for cancer research (Blankson et al., 2013).
Safety and Hazards
The safety information for 3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c11-10(12)15-7-3-1-6(2-4-7)8-5-9(13)16-14-8/h1-5,10H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVFPPUOUJQDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020955-05-8 | |
Record name | 3-[4-(difluoromethoxy)phenyl]-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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